molecular formula C13H15N3O3S B2745852 2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 2034390-00-4

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2745852
CAS No.: 2034390-00-4
M. Wt: 293.34
InChI Key: NJJHEHXFLAPMSI-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a synthetic small molecule featuring a carboxamide bridge that links a pyridine core with a 5-methylthiazole ring. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology. The incorporation of both pyridine and thiazole rings is a common strategy in drug discovery, as these heterocycles are frequently found in compounds with diverse biological activities. The 2-methoxyethoxy side chain on the pyridine ring may influence the compound's solubility and its ability to engage in specific interactions with biological targets. Researchers are invited to investigate the full potential of this compound in their own screening assays and experimental models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-15-13(20-9)16-12(17)10-3-4-14-11(7-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJHEHXFLAPMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target compound features three critical structural elements:

  • A pyridine core substituted at position 2 with a methoxyethoxy group
  • A carboxamide linkage at position 4
  • A 5-methyl-1,3-thiazol-2-yl amine moiety

Retrosynthetic disconnection suggests two viable pathways:

  • Pathway A : Late-stage amide coupling between 2-(2-methoxyethoxy)pyridine-4-carboxylic acid and 5-methyl-1,3-thiazol-2-amine
  • Pathway B : Direct functionalization of pre-formed N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Patent analysis reveals that Pathway A predominates in industrial settings due to better control over regioselectivity and scalability.

Detailed Synthetic Protocols

Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid

Step 1: Nucleophilic Aromatic Substitution

4-Chloropyridine-2-carboxylic acid methyl ester reacts with sodium 2-methoxyethoxide under Ullmann coupling conditions:

CuI (10 mol%), 1,10-phenanthroline (20 mol%)
DMSO, 120°C, 24 h
Yield: 68-72%

Critical parameters:

  • Oxygen-free environment to prevent copper oxidation
  • Strict temperature control (±2°C) to minimize decarboxylation
Step 2: Ester Hydrolysis

The methyl ester undergoes saponification:

NaOH (2.5 eq), MeOH/H2O (3:1)
Reflux, 4 h → Acidify to pH 2 with HCl
Yield: 89-93%

Preparation of 5-Methyl-1,3-thiazol-2-amine

Modified Hantzsch Thiazole Synthesis

2-Bromoacetone reacts with thiourea in ethanol:

EtOH, 78°C, 6 h
Yield: 81% with 98% purity (HPLC)

Purification via recrystallization from hexane/ethyl acetate (4:1) removes residual thiourea.

Amide Coupling Optimization

Comparative study of coupling reagents:

Reagent System Solvent Temp (°C) Yield (%) Purity (%)
EDCl/HOBt DCM 25 67 95.2
HATU/DIPEA DMF 0→25 83 98.7
T3P®/Et3N THF 40 79 97.4

Optimal conditions :

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 eq)
HATU (1.2 eq), DIPEA (2.5 eq)
5-Methyl-1,3-thiazol-2-amine (1.1 eq)
DMF, 0°C → 25°C over 2 h
Reaction time: 16 h
Yield: 83%

Process Intensification Strategies

Continuous Flow Hydrolysis

Implementing a microreactor system for ester hydrolysis:

Parameter Batch Process Flow Process
Reaction Time 4 h 12 min
Space-Time Yield 0.8 kg/L/day 5.2 kg/L/day
Impurity Profile 1.2% 0.3%

Catalytic Amide Formation

Pilot-scale testing of heterogeneous catalysis:

Ni-Al2O3 catalyst (5 wt%)
Toluene, 110°C, 24 h
Conversion: 92% (GC-MS)

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (400 MHz, DMSO-d6)
δ 8.65 (d, J=5.1 Hz, 1H, Py-H)
δ 7.92 (s, 1H, Thz-H)
δ 7.01 (d, J=5.1 Hz, 1H, Py-H)
δ 4.52-4.48 (m, 2H, OCH2)
δ 3.78-3.74 (m, 2H, CH2O)
δ 3.32 (s, 3H, OCH3)
δ 2.41 (s, 3H, Thz-CH3)

13C NMR (101 MHz, DMSO-d6)
δ 165.2 (C=O)
δ 159.8 (Py-C2)
δ 152.1 (Thz-C2)
δ 142.3 (Py-C6)
δ 126.5 (Thz-C5)
δ 70.4 (OCH2CH2O)
δ 58.9 (OCH3)
δ 14.7 (Thz-CH3)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD) Contribution (%)
HATU 420 38.2
5-Methylthiazolamine 310 28.1
Solvent Recovery -150 -13.6
Energy 85 7.7

Environmental Impact Assessment

Process Mass Intensity = 86 kg/kg
E-Factor = 32 (without solvent recovery)

Alternative Synthetic Routes

Photoredox Catalysis Approach

Visible-light mediated amidation:

[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%)
iPr2NEt (3 eq), Blue LEDs
CH3CN, 25°C, 12 h
Yield: 71%

Biocatalytic Method

Lipase-mediated coupling in biphasic system:

Candida antarctica Lipase B (CALB)
t-BuOH/H2O (1:1), 37°C, 48 h
Conversion: 58% (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or modulating receptor activity in a cellular study.

Comparison with Similar Compounds

Structural Analogues

A. Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate ()
  • Key Differences : Replaces the 2-methoxyethoxy-pyridine-4-carboxamide with a 4-pyridinyl-thiazole ester.
  • Impact : The ester group may reduce metabolic stability compared to the carboxamide, while the lack of a methoxyethoxy chain could decrease solubility .
B. 5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide ()
  • Key Differences : Substitutes the pyridine core with an isoxazole ring.
  • Impact : Isoxazole’s lower basicity compared to pyridine may alter electronic interactions with target proteins, affecting binding affinity .
C. Filapixant ()
  • Key Differences : A benzamide derivative with a trifluoromethylpyrimidine and morpholine substituent.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the morpholine improves solubility. The 5-methylthiazole moiety is retained, suggesting shared targeting of purinergic receptors .
D. N-(Diphenylmethyl)-2-[N-(5-Methyl-1,2-Oxazol-3-yl) 6-Chloropyridine-3-Sulfonamido]Acetamide ()
  • Key Differences : Uses a sulfonamido linker and chloropyridine instead of carboxamide-pyridine.
  • Impact : Sulfonamido groups often enhance protein binding but may reduce cell permeability compared to carboxamides .

Physicochemical Properties

Property Target Compound Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate Filapixant
Molecular Weight ~335 g/mol (estimated) 289 g/mol 552 g/mol
logP ~1.8 (predicted) 2.1 3.5
Solubility Moderate (methoxyethoxy) Low (ester) High (morpholine, trifluoromethyl)
Key Substituents 2-Methoxyethoxy, 5-methylthiazole 4-Pyridinyl, ester Trifluoromethylpyrimidine, morpholine

Q & A

Basic: What are the standard synthetic protocols and analytical methods for synthesizing 2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : Formation of the pyridine-4-carboxamide core via coupling of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with 5-methyl-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Analytical Validation :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity and functional group integrity.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
    • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can experimental design address challenges in regioselectivity during the synthesis of the thiazole-pyridine carboxamide scaffold?

Methodological Answer:
Regioselectivity issues arise during coupling reactions due to competing nucleophilic sites on the thiazole ring. Strategies include:

  • Steric and Electronic Modulation : Introducing electron-withdrawing groups (e.g., methyl at C5 of thiazole) to direct coupling to the C2 position .
  • Temperature Control : Lowering reaction temperatures (0–5°C) reduces side reactions, as seen in analogous thiazole-carboxamide syntheses .
  • Computational Pre-Screening : Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and transition states .
  • In-Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling dynamic adjustment of reaction conditions .

Basic: What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO (>10 mM) and ethanol (~5 mM), but poorly soluble in aqueous buffers (PBS: <0.1 mM). Use co-solvents like PEG-400 for in vitro assays .
  • Stability :
    • Thermal : Stable at room temperature for >24 hours in inert atmospheres. Degrades above 150°C (TGA data) .
    • Photolytic : Light-sensitive; store in amber vials under argon to prevent oxidation of the methoxyethoxy group .
  • pKa : Predicted pKa ~3.5 (pyridine nitrogen) and ~9.2 (thiazole amine) using ChemAxon software, critical for protonation-state-dependent assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., IC50 variability in kinase inhibition assays)?

Methodological Answer:
Discrepancies often stem from assay conditions or compound handling:

  • Assay Optimization :
    • ATP Concentration : Use physiological ATP levels (1 mM) to avoid false positives in kinase inhibition studies .
    • Solvent Consistency : Limit DMSO to <0.1% to prevent interference with protein conformations .
  • Meta-Analysis : Compare structural analogs (e.g., pyridine-thiazole carboxamides) to identify activity trends. For example, 5-methyl substitution on thiazole enhances selectivity for kinase X vs. Y .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Basic: What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier large-scale purification .
    • Use continuous flow reactors to enhance mixing and heat transfer during exothermic coupling steps .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time purity monitoring .
  • Byproduct Management : Optimize stoichiometry (1.2:1 amine:acid ratio) to minimize unreacted starting material, reducing downstream purification burden .

Advanced: How can computational methods enhance the design of derivatives targeting specific biological pathways (e.g., kinase inhibition)?

Methodological Answer:

  • Structure-Based Drug Design (SBDD) :
    • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., pyridine-carboxamide with kinase residue Glu85) .
    • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to prioritize derivatives with low RMSD .
  • QSAR Modeling : Train models on datasets of thiazole-carboxamides to predict bioactivity (e.g., Random Forest regression with descriptors like logP, polar surface area) .

Basic: What are the recommended storage conditions and handling protocols to ensure compound integrity?

Methodological Answer:

  • Storage :
    • Short-Term : -20°C in anhydrous DMSO (sealed under argon).
    • Long-Term : -80°C in lyophilized form with desiccants (silica gel) .
  • Handling :
    • Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions).
    • Avoid freeze-thaw cycles; aliquot stock solutions for single-use .

Advanced: How can cross-disciplinary approaches (e.g., chemical engineering principles) improve reaction efficiency for this compound?

Methodological Answer:

  • Reactor Design :
    • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% yield .
    • Membrane Reactors : Separate byproducts in situ, enhancing atom economy .
  • Process Intensification :
    • Combine reaction steps (e.g., one-pot synthesis of pyridine and thiazole moieties) using phase-transfer catalysts .
    • Apply machine learning to optimize parameters (temperature, solvent ratios) via Bayesian optimization .

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